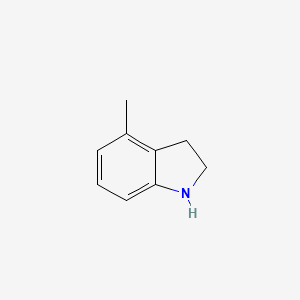
4-Methylindoline
Overview
Description
4-Methylindoline is a heterocyclic organic compound that belongs to the indole family It features a fused ring system consisting of a benzene ring and a pyrrole ring, with a methyl group attached to the fourth position of the indole structure
Mechanism of Action
Target of Action
4-Methylindoline, like other indole derivatives, is known to interact with multiple receptors . . Indole derivatives have been found to bind with high affinity to various receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways and downstream effects influenced by this compound would need further investigation.
Pharmacokinetics
Indoline structures are known to interact with the amino acid residues of proteins in a hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility . These properties could potentially impact the bioavailability of this compound.
Result of Action
Indole derivatives are known to possess various biological activities, which could potentially result in a wide range of effects .
Action Environment
The synthesis of indole derivatives is known to be influenced by various factors, including environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylindoline can be synthesized through several methods. One common approach involves the cyclization of 2-methylphenylhydrazine with acetaldehyde under acidic conditions. Another method includes the Bartoli indole synthesis, where this compound is produced by reacting isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene in tetrahydrofuran at low temperatures .
Industrial Production Methods: In industrial settings, this compound is often synthesized using catalytic hydrogenation of 4-methylindole. This process involves the use of a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylindole-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield this compound-2-carboxylic acid under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methylindole-2,3-dione.
Reduction: this compound-2-carboxylic acid.
Substitution: Various halogenated or sulfonated derivatives.
Scientific Research Applications
4-Methylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has shown its potential in developing anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound of 4-Methylindoline, lacking the methyl group at the fourth position.
2-Methylindole: Similar structure but with the methyl group at the second position.
3-Methylindole: Methyl group attached at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fourth position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and synthetic applications .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRIUSPUGCAPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977698 | |
| Record name | 4-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-16-1 | |
| Record name | 4-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
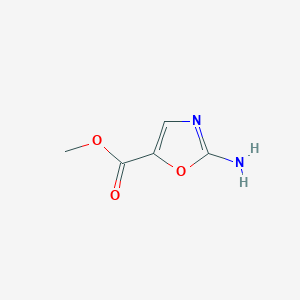

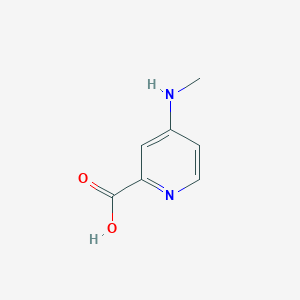
![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)
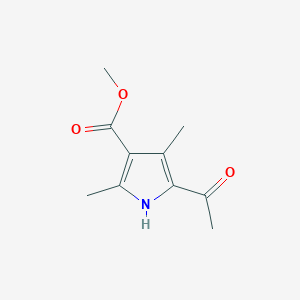
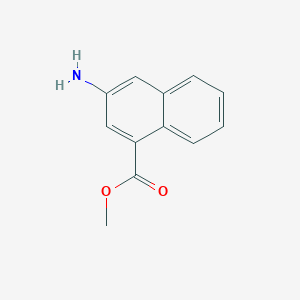


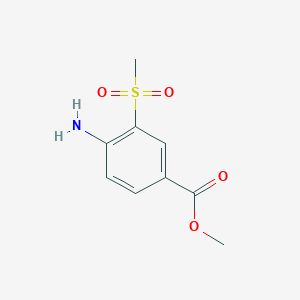
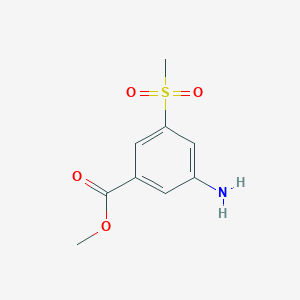

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)
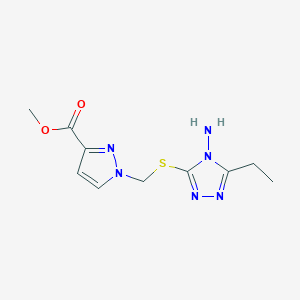
![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)
